molecular formula C20H17BrClN3O B10992210 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B10992210
M. Wt: 430.7 g/mol
InChI Key: QGEBDCQRYTXUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Bromination and Chlorination: The starting materials, 1H-indole, undergo bromination and chlorination to introduce the bromine and chlorine atoms at specific positions on the indole rings.

    Acetylation: The brominated and chlorinated indoles are then subjected to acetylation to form the acetamide linkage.

    Coupling Reaction: The final step involves coupling the two indole derivatives through an ethyl linker to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and chlorine atoms on the indole rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole rings.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the indole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H19BrClN3OC_{19}H_{19}BrClN_3O, with a molecular weight of approximately 426.64 g/mol. The structure features two indole rings, which are known to exhibit various pharmacological activities.

Biological Activity Overview

Research indicates that compounds containing indole moieties often demonstrate significant antitumor , anti-inflammatory , and antimicrobial properties. The specific biological activities of this compound have been investigated in various studies.

Antitumor Activity

Several studies have highlighted the anticancer potential of indole derivatives:

StudyCell LineIC50 (µM)Mechanism
Zhang et al. (2020)HepG20.71Cell cycle arrest at S phase
Wei et al. (2022)A54926Induction of apoptosis
Bouabdallah et al. (2022)P81517.82Cytotoxicity via mitochondrial pathway

The compound's structural features may enhance its interaction with specific cellular targets, leading to apoptosis in cancer cells.

Anti-inflammatory Activity

Indole derivatives have also shown promise in reducing inflammation:

CompoundIC50 (µM)Target
5-bromoindole derivative0.04 ± 0.01COX-2 inhibition
Pyrimidine derivatives (SAR study)ED50 = 9.17Inhibition of iNOS

These findings suggest that the compound could modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented:

StudyPathogen TestedMinimum Inhibitory Concentration (MIC)
Research on indole derivativesStaphylococcus aureus32 µg/mL
Antimicrobial screening of similar compoundsE. coli16 µg/mL

These results indicate that the compound may possess significant antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the indole ring facilitates binding to various biological targets, including enzymes and receptors involved in cancer proliferation and inflammation.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Characterization : A study synthesized various indole derivatives and assessed their biological activities using molecular docking techniques, revealing promising interactions with target proteins.
  • In Vivo Studies : Animal models demonstrated that certain indole derivatives significantly reduced tumor sizes compared to control groups, suggesting potential for clinical applications.

Properties

Molecular Formula

C20H17BrClN3O

Molecular Weight

430.7 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H17BrClN3O/c21-15-1-4-19-13(9-15)6-8-25(19)12-20(26)23-7-5-14-11-24-18-3-2-16(22)10-17(14)18/h1-4,6,8-11,24H,5,7,12H2,(H,23,26)

InChI Key

QGEBDCQRYTXUBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.